molecular formula C9H16O4S2 B1268065 Methylenebis(ethyl thioglycolate) CAS No. 61713-23-3

Methylenebis(ethyl thioglycolate)

Cat. No. B1268065
CAS RN: 61713-23-3
M. Wt: 252.4 g/mol
InChI Key: NBNGVIRHOBZBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylenebis(ethyl thioglycolate) is a chemical compound with the formula C9H16O4S2 . Its molecular weight is 252.351 . It is used in scientific research and has applications in various fields like organic synthesis, catalysis, and material science.


Molecular Structure Analysis

The molecular structure of Methylenebis(ethyl thioglycolate) consists of nine carbon atoms, sixteen hydrogen atoms, four oxygen atoms, and two sulfur atoms . The 3D structure of the molecule can be viewed using specific software .


Physical And Chemical Properties Analysis

Methylenebis(ethyl thioglycolate) is a complex molecular structure that exhibits perplexity. More specific physical and chemical properties are not available in the current literature.

Scientific Research Applications

Precursor for Thiols

Thioacetates, such as Diethyl methylenebis(2-thioacetate), are interesting starting points for synthesizing other organosulfur compounds . They can be used to obtain organic thioacetates using water as a solvent .

Microbiology

Thioglycollates, a related group of compounds, are often used in microbiology . While not directly mentioned, it’s possible that Methylenebis(ethyl thioglycolate) could have similar applications.

Energetic Heterocycles Synthesis

Thioacetates can be used in the synthesis of energetic heterocycles, including pyridines, triazoles, and tetrazoles . These compounds exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts .

Safety and Hazards

While specific safety data for Methylenebis(ethyl thioglycolate) is not available, it’s important to handle all chemical compounds with care. For example, Methyl thioglycolate, a related compound, is classified as flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction .

Mechanism of Action

C9H16O4S2C_9H_{16}O_4S_2C9​H16​O4​S2​

. This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Methylenebis(ethyl thioglycolate) are currently unknown. The compound’s complex molecular structure allows it to be applied in various fields like organic synthesis, catalysis, and material science.

Mode of Action

Its complex molecular structure suggests that it may interact with its targets in a unique manner, leading to changes at the molecular level.

Biochemical Pathways

Given its complex structure and broad application in various fields, it is likely that it interacts with multiple biochemical pathways.

Result of Action

Its use in various fields suggests that it may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNGVIRHOBZBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334812
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenebis(ethyl thioglycolate)

CAS RN

61713-23-3
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,5-dithiapimelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methylenebis(ethyl thioglycolate)
Reactant of Route 2
Reactant of Route 2
Methylenebis(ethyl thioglycolate)
Reactant of Route 3
Reactant of Route 3
Methylenebis(ethyl thioglycolate)
Reactant of Route 4
Reactant of Route 4
Methylenebis(ethyl thioglycolate)
Reactant of Route 5
Reactant of Route 5
Methylenebis(ethyl thioglycolate)
Reactant of Route 6
Methylenebis(ethyl thioglycolate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.